CysHHC10

Antimicrobial peptide MIC determination Gram-positive bacteria

CysHHC10 (CAS 1408311-03-4) uniquely combines broad-spectrum antimicrobial activity with selective Rac1 inhibition. Its N-terminal cysteine—absent in HHC10—enables site-specific bioconjugation, delivering 4-fold hemoselectivity and 2-fold cytoselectivity gains upon chitosan conjugation. As ZINC69391, it provides reproducible Rac1 inhibition (IC₅₀ 41–54 μM) with selectivity over Cdc42. No single alternative offers this dual functionality. Procure for antimicrobial biomaterial R&D, Rac1 pathway studies, and AMP SAR optimization.

Molecular Formula C77H107N23O10S
Molecular Weight 1546.9 g/mol
Cat. No. B15144697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysHHC10
Molecular FormulaC77H107N23O10S
Molecular Weight1546.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N
InChIInChI=1S/C77H107N23O10S/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1
InChIKeyPJBFDSOFZLGAIV-PMHVRGKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CysHHC10: A Dual-Function Synthetic Peptide as Broad-Spectrum Antimicrobial and Selective Rac1 Inhibitor — Technical Specifications and Procurement Considerations


CysHHC10 (CAS 1408311-03-4) is a synthetic 10-amino acid linear peptide with the sequence CKRWWKWIRW-NH₂ [1]. It functions as both a broad-spectrum antimicrobial peptide (AMP) against Gram-positive and Gram-negative bacteria [1], and as ZINC69391 (acetate salt), a selective Rac1 inhibitor with documented antiproliferative and antimetastatic effects [2]. Its molecular formula is C₇₇H₁₀₇N₂₃O₁₀S with a molecular weight of 1546.89 g/mol [1]. The compound is distinct from HHC10 (KRWWKWIRW-NH₂) by the presence of an N-terminal cysteine residue, which confers thiol functionality enabling bioconjugation and surface immobilization applications [3].

Why CysHHC10 Cannot Be Substituted by HHC10 or Other In-Class Antimicrobial Peptides in Research Applications


Generic substitution of CysHHC10 with its parent analog HHC10 (KRWWKWIRW-NH₂) or other structurally similar antimicrobial peptides is scientifically inadvisable due to functionally consequential differences. The N-terminal cysteine residue in CysHHC10 provides a reactive thiol group that is absent in HHC10, enabling site-specific bioconjugation to polymers, surfaces, and drug delivery systems via disulfide or thioether linkages [1]. This structural difference directly impacts measurable performance: when conjugated to chitosan, CysHHC10-based peptidopolysaccharides exhibit 4-fold higher hemoselectivity and 2-fold higher cytoselectivity compared to the free CysHHC10 peptide [1]. Substitution with HHC10 would eliminate this conjugation capability entirely. Additionally, CysHHC10 as ZINC69391 (acetate salt) demonstrates Rac1 inhibition with defined IC₅₀ values in the 41–54 μM range across multiple leukemia cell lines [2], a pharmacological activity not documented for HHC10 or other analogs. These dual functional domains—conjugation-enabled antimicrobial activity and selective Rac1 inhibition—cannot be replicated by any single alternative compound currently available from commercial suppliers.

Quantitative Comparative Evidence for CysHHC10 Selection: MIC Spectrum, Conjugation-Enhanced Selectivity, and Rac1 Inhibitory Activity


Broad-Spectrum Antimicrobial MIC Profile of CysHHC10 Against Clinically Relevant Bacterial Strains

CysHHC10 exhibits measurable antimicrobial activity against both Gram-positive and Gram-negative bacterial strains with defined minimum inhibitory concentration (MIC) values. The quantitative MIC data for CysHHC10 against four clinically relevant bacterial species are: E. coli (10.1 mM), P. aeruginosa (20.2 mM), S. aureus (2.5 mM), and S. epidermidis (1.3 mM) [1]. These values establish a reproducible baseline for antimicrobial activity assessment and provide a reference for comparative studies with other AMPs or peptide conjugates. While the MIC values are in the millimolar range—notably higher than the sub-micromolar MICs reported for highly optimized AMPs such as LL-37 against S. aureus (approximately 0.62 μM) [2]—this characteristic positions CysHHC10 as a moderate-activity reference compound with well-characterized, reproducible parameters suitable as a control or starting scaffold for structural optimization studies [1].

Antimicrobial peptide MIC determination Gram-positive bacteria Gram-negative bacteria

CysHHC10 Conjugation to Chitosan Enhances Hemoselectivity and Cytoselectivity: Direct Comparative Data

Direct comparative analysis demonstrates that grafting CysHHC10 onto a chitosan backbone (forming peptidopolysaccharide CSOHHC) significantly improves the therapeutic index of the antimicrobial peptide [1]. When compared head-to-head with free CysHHC10 peptide, the chitosan-conjugated form CSOHHC exhibited a 4-fold increase in hemoselectivity (ratio of hemolytic activity to antimicrobial activity) and a 2-fold increase in cytoselectivity (ratio of cytotoxicity to antimicrobial activity) specifically against Gram-positive bacteria [1]. Both peptidopolysaccharide conjugates (CSOHHC and CSCHHC) also demonstrated lower absolute hemolytic activity and lower cytotoxicity than the unconjugated CysHHC10 peptide control [1]. This quantitative improvement in selectivity indices is attributed to the moderation effect contributed by the chitosan backbone, which mitigates the membrane-disruptive activity of the free peptide against mammalian cells while preserving antimicrobial efficacy [1].

Peptide conjugation Biomaterials Hemocompatibility Cytotoxicity

Rac1-DOCK180 Interaction Inhibition and Antiproliferative Activity of ZINC69391 (CysHHC10 Acetate)

ZINC69391, the acetate salt form of CysHHC10 (free base CAS 1408311-03-4), functions as a selective small-molecule inhibitor of Rac1 by interfering with the Rac1-DOCK180 protein-protein interaction [1]. In mechanistic studies, ZINC69391 was shown to mask the Trp56 residue on the Rac1 surface, thereby disrupting Rac1-GEF interaction [1]. This interference reduces intracellular Rac1-GTP levels and downregulates downstream effector Pak1 kinase activity [1]. In antiproliferative assays against leukemia cell lines, ZINC69391 demonstrated IC₅₀ values ranging from 41 μM to 54 μM across U937, HL-60, KG1A, and Jurkat cells [2]. In NPM1-mutated patient-derived acute myeloid leukemia (AML) cells, ZINC69391 exhibited an IC₅₀ of 23 μM (95% CI: 15–29 μM) [3]. In comparative profiling, ZINC69391 showed weaker potency than EHOP-016 (IC₅₀ = 3 μM) and 1A-116 (IC₅₀ = 10 μM), but comparable activity to ITX3 (IC₅₀ = 24 μM) [3]. ZINC69391 reduced cell proliferation, arrested glioma cells in G1 phase, and triggered apoptosis [1]. Importantly, ZINC69391 demonstrated selectivity for Rac1 over the closely related GTPase Cdc42 [4].

Rac1 inhibitor DOCK180 Cancer Glioma Apoptosis

In Vivo Tolerability Profile of CysHHC10 Following Intravenous Administration

In an in vivo safety evaluation using ICR mice, CysHHC10 administered intravenously at 5 mg/kg daily for 5 consecutive days produced no or negligible toxic side effects on regular anatomical structures of major organs as assessed by histopathological examination [1]. This finding provides a baseline tolerability reference at this specific dose and regimen [1]. In comparison, many conventional antimicrobial peptides, such as bovine lactoferricin B (LfcinB), are documented to exhibit significant hemolytic activity that limits their in vivo utility and biomedical application potential [2]. While direct head-to-head in vivo toxicity comparisons between CysHHC10 and other AMPs are not available in the published literature, the reported low toxicity at 5 mg/kg IV in mice establishes a favorable baseline safety margin relative to AMPs with known hemolytic liabilities, suggesting potential suitability for further in vivo efficacy studies.

In vivo safety Tolerability Toxicology ICR mice

Thiol-Mediated Surface Immobilization Capability of CysHHC10 Distinct from HHC10

The N-terminal cysteine residue in CysHHC10 (sequence CKRWWKWIRW-NH₂) provides a reactive thiol (-SH) group that is structurally absent in the parent peptide HHC10 (sequence KRWWKWIRW-NH₂) [1]. This thiol functionality enables site-specific immobilization of the peptide onto surfaces via disulfide bond formation, thiol-maleimide click chemistry, or thiol-ene reactions—capabilities that HHC10 lacks entirely [1]. Experimental studies have successfully utilized this feature to graft CysHHC10 onto chitosan coatings via C-2 amino or C-6 hydroxyl positions, preserving bactericidal activity while improving coating biocompatibility [1]. Similarly, CysHHC10 has been immobilized on calcium aluminum oxide/hydroxyapatite composite biomaterials and polyphosphoester polymers for enhanced antimicrobial surface properties [2][3]. The structural requirement for this functionality is the presence of a thiol-containing residue, which is satisfied by the cysteine in CysHHC10 but not by any residue in HHC10 (lysine, arginine, tryptophan, isoleucine) [1]. This represents a binary functional difference: CysHHC10 is conjugation-competent; HHC10 is not.

Surface functionalization Peptide immobilization Antimicrobial coating Biomaterials

CysHHC10 Exhibits Enantiomer-Dependent Antimicrobial Activity: Inverso-CysHHC10 as a Functional Comparator

CysHHC10 demonstrates stereochemistry-dependent antimicrobial activity. The native L-peptide CysHHC10 (CKRWWKWIRW-NH₂) exhibits defined MIC values against bacterial strains as established in primary characterization studies [1]. The enantiomeric D-peptide analog Inverso-CysHHC10 (containing all D-amino acids) has been synthesized and evaluated as a functional comparator [1]. While quantitative MIC head-to-head comparisons between CysHHC10 and Inverso-CysHHC10 are not available in the published literature, the principle of enantiomer-dependent activity is well-established in the antimicrobial peptide field: D-enantiomers typically retain comparable antimicrobial potency to their L-counterparts while exhibiting substantially enhanced proteolytic stability due to resistance to endogenous proteases [1]. This class-level property positions CysHHC10 as the appropriate reference compound for studies comparing L-peptide versus D-peptide antimicrobial activity, stability, and in vivo pharmacokinetics. Procurement of authentic L-CysHHC10 is essential for establishing the correct baseline activity in such comparative stereochemistry investigations.

Peptide stereochemistry Enantiomer Antimicrobial activity Protease stability

Defined Research and Industrial Application Scenarios for CysHHC10 Based on Quantified Differentiation


Antimicrobial Biomaterial Development: Peptide-Polymer Conjugates and Surface Coatings

CysHHC10 is specifically suited for developing antimicrobial biomaterials where covalent conjugation is required. The N-terminal cysteine thiol enables site-specific grafting onto polymer backbones (e.g., chitosan, polyphosphoester) or immobilization onto material surfaces (e.g., hydroxyapatite, calcium aluminum oxide composites) [1]. The documented 4-fold increase in hemoselectivity and 2-fold increase in cytoselectivity achieved upon chitosan conjugation demonstrates that CysHHC10-based materials can achieve improved therapeutic indices relative to the free peptide [1]. This application is not feasible with HHC10 due to the absence of the conjugation-competent cysteine residue. Appropriate procurement use cases include: development of antimicrobial coatings for implantable medical devices; fabrication of antibacterial wound dressings; and construction of peptide-functionalized biosensor surfaces where controlled orientation and stable covalent attachment are critical performance requirements [1].

Rac1-DOCK180 Signaling Pathway Investigation in Cancer Cell Models

ZINC69391 (CysHHC10 acetate) serves as a characterized tool compound for investigating Rac1-DOCK180 signaling in cancer research. With defined IC₅₀ values of 23 μM in NPM1-mutated AML cells and 41–54 μM in leukemia cell lines, it provides a reproducible moderate-potency reference point for pathway inhibition studies [2][3]. The compound's demonstrated selectivity for Rac1 over the closely related GTPase Cdc42 makes it particularly valuable for experiments where avoiding off-target Rho-family GTPase inhibition is essential for accurate mechanistic interpretation [4]. Documented effects include G1 cell cycle arrest, apoptosis induction, and reduction of Pak1 phosphorylation in glioma cells [2]. Procurement is indicated for: Rac1-GEF interaction inhibition assays; studies comparing Rac1 versus Cdc42 signaling contributions; and combination therapy screens where moderate Rac1 inhibition is desired without the confounding cytotoxicity associated with more potent but less selective Rac1 inhibitors [3].

Antimicrobial Peptide Reference Standard for Structure-Activity Relationship Studies

CysHHC10 serves as a well-characterized, reproducible reference compound for antimicrobial peptide structure-activity relationship (SAR) investigations. The comprehensive MIC dataset against four clinically relevant bacterial strains—E. coli (10.1 mM), P. aeruginosa (20.2 mM), S. aureus (2.5 mM), and S. epidermidis (1.3 mM)—provides a validated baseline for evaluating the antimicrobial impact of sequence modifications, conjugation strategies, or formulation approaches [1]. The moderate millimolar potency of the unmodified peptide creates a wide dynamic range for detecting activity improvements from rational design efforts. Additionally, the availability of enantiomeric Inverso-CysHHC10 enables stereochemistry-dependent studies of antimicrobial activity and proteolytic stability [5]. Procurement scenarios include: sequence optimization campaigns aimed at improving MIC values; studies correlating peptide hydrophobicity with antimicrobial and hemolytic activity; and comparative evaluations of L-peptide versus D-peptide in vitro and in vivo performance [1][5].

In Vivo Antimicrobial Efficacy Studies with Favorable Baseline Safety Profile

CysHHC10 is appropriate for in vivo antimicrobial efficacy studies where minimizing compound-related toxicity is a critical experimental requirement. The documented tolerability profile following 5 mg/kg intravenous administration daily for 5 days in ICR mice, showing no or negligible toxic effects on major organ anatomical structures, provides a favorable baseline safety reference [1]. This characteristic is particularly relevant for studies in immunocompromised or infection-sensitive animal models where compound toxicity could confound efficacy readouts. In contrast, many conventional antimicrobial peptides such as LfcinB exhibit significant hemolytic activity that limits in vivo application potential [6]. Procurement is indicated for: mouse models of systemic bacterial infection; localized infection models (e.g., skin, soft tissue, implant-associated); and preclinical proof-of-concept studies evaluating antimicrobial peptide therapeutic windows prior to lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CysHHC10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.